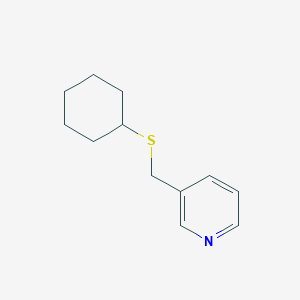
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide, also known as DMQI, is a synthetic compound that is commonly used in scientific research. It belongs to the class of piperazine compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (VGCCs). By blocking these channels, this compound can inhibit the release of neurotransmitters such as acetylcholine and glutamate, leading to a reduction in synaptic transmission. This compound has also been found to inhibit the activity of calcium-activated potassium channels (KCa), which can lead to an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine and glutamate, leading to a reduction in synaptic transmission. This compound has also been found to increase the firing rate of neurons by inhibiting the activity of KCa channels. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-1beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide is its ability to selectively block certain ion channels and receptors in the nervous system, which can be useful in the study of neurotransmitter release and synaptic transmission. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, this compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to obtain.
Direcciones Futuras
There are many potential future directions for the use of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide in scientific research. One area of interest is the study of the role of ion channels in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound could also be used to investigate the effects of ion channel blockers on neuronal excitability and synaptic transmission. In addition, this compound could be used in the development of new drugs for the treatment of various neurological disorders.
Métodos De Síntesis
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide can be synthesized by reacting 2-chloroquinoline with N,N-dimethylpiperazine in the presence of a base, followed by the addition of iodine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has been widely used in scientific research for its ability to selectively block certain ion channels and receptors in the nervous system. It has been found to be particularly useful in the study of neurotransmitter release and synaptic transmission. This compound has also been used in the study of ion channel function and regulation, as well as in the investigation of the role of ion channels in various physiological processes.
Propiedades
Número CAS |
109732-62-9 |
|---|---|
Fórmula molecular |
C15H20N3+ |
Peso molecular |
369.24 g/mol |
Nombre IUPAC |
2-(4,4-dimethylpiperazin-4-ium-1-yl)quinoline;iodide |
InChI |
InChI=1S/C15H20N3.HI/c1-18(2)11-9-17(10-12-18)15-8-7-13-5-3-4-6-14(13)16-15;/h3-8H,9-12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LTSPKXGQPWRNQX-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3C=C2)C.[I-] |
SMILES canónico |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3C=C2)C.[I-] |
Sinónimos |
1,1-dimethyl-4-(2-quinolyl)piperazinium DMQP iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)




![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

